molecular formula C11H10F3N5 B8405543 N4-(5-trifluoromethyl-pyridin-2-yl)pyridine-2,3,4-triamine

N4-(5-trifluoromethyl-pyridin-2-yl)pyridine-2,3,4-triamine

Cat. No. B8405543
M. Wt: 269.23 g/mol
InChI Key: MVBMVJMFBZWNGX-UHFFFAOYSA-N
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Patent
US07935702B2

Procedure details

Hydrogenate a mixture of 3-nitro-N4-(5-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine (1.1 g, 0.00368 moles) and 10% Pd/C (150 mg) in 50 mL of MeOH at room temperature under 50 psi of H2 (g). After 17 hours, filter the mixture through Celite, and wash the Celite well with MeOH. Concentrate the filtrate under vacuum to give the title compound as a brown solid. 1H NMR (400 MHz, DMSO-D6) δ 8.81 (s, 1H), 8.41 (s, 1H), 7.819 (d, 1H, J=2.2 Hz), 7.273 (d, 1H, J=1.9 Hz), 6.885 (d, 2H, J=1.9 Hz), 5.685 (bs, 2H), 4.575 (bs, 2H). Mass spec. (270.04, M+H).
Name
3-nitro-N4-(5-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH2:21])=[N:6][CH:7]=[CH:8][C:9]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1)([O-])=O>CO.[Pd]>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([NH2:21])[C:4]=2[NH2:1])=[N:12][CH:13]=1

Inputs

Step One
Name
3-nitro-N4-(5-(trifluoromethyl)pyridin-2-yl)pyridine-2,4-diamine
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1NC1=NC=C(C=C1)C(F)(F)F)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the mixture through Celite
WASH
Type
WASH
Details
wash the Celite well with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)NC1=C(C(=NC=C1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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